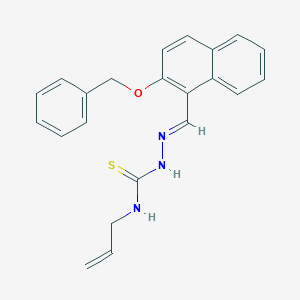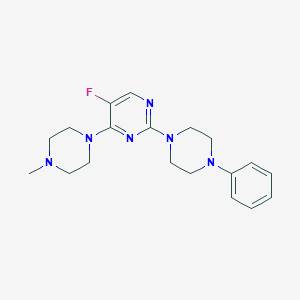
2-(benzyloxy)-1-naphthaldehyde N-allylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzyloxy)-1-naphthaldehyde N-allylthiosemicarbazone is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring substituted with a benzyloxy group and a hydrazinecarbothioamide moiety, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-1-naphthaldehyde N-allylthiosemicarbazone typically involves the condensation of 2-(benzyloxy)naphthaldehyde with N-(prop-2-en-1-yl)hydrazinecarbothioamide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(benzyloxy)-1-naphthaldehyde N-allylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(benzyloxy)-1-naphthaldehyde N-allylthiosemicarbazone is studied for its unique structural properties and reactivity. It can serve as a precursor for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
The compound’s potential biological activity makes it a candidate for research in pharmacology and biochemistry. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies are needed to confirm these effects.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets might make it useful in drug development, particularly for diseases where current treatments are inadequate.
Industry
Industrially, this compound could be used in the synthesis of dyes, pigments, or other specialty chemicals. Its unique structure may impart desirable properties to these products.
Wirkmechanismus
The mechanism by which 2-(benzyloxy)-1-naphthaldehyde N-allylthiosemicarbazone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s hydrazinecarbothioamide moiety may form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the naphthalene ring could engage in π-π interactions with aromatic residues in proteins, further modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-{[2-(benzyloxy)phenyl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide
- (2E)-2-{[2-(benzyloxy)benzyl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide
Uniqueness
Compared to similar compounds, 2-(benzyloxy)-1-naphthaldehyde N-allylthiosemicarbazone stands out due to its naphthalene ring, which provides additional aromaticity and potential for π-π interactions. This structural feature may enhance its reactivity and biological activity, making it a valuable compound for further research.
Eigenschaften
Molekularformel |
C22H21N3OS |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
1-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C22H21N3OS/c1-2-14-23-22(27)25-24-15-20-19-11-7-6-10-18(19)12-13-21(20)26-16-17-8-4-3-5-9-17/h2-13,15H,1,14,16H2,(H2,23,25,27)/b24-15+ |
InChI-Schlüssel |
SVWWHNDPSMVEPN-BUVRLJJBSA-N |
Isomerische SMILES |
C=CCNC(=S)N/N=C/C1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3 |
SMILES |
C=CCNC(=S)NN=CC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3 |
Kanonische SMILES |
C=CCNC(=S)NN=CC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2,4-dibromo-6-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid](/img/structure/B328206.png)
![N-({5-[(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-4-methylbenzamide](/img/structure/B328207.png)
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B328209.png)
![4-methyl-N-{[4-methyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B328211.png)
![N-{[5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B328214.png)
![N-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-4-methylbenzamide](/img/structure/B328215.png)


![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B328219.png)
![3-{4-[4-(4-Morpholinylsulfonyl)benzoyl]-1-piperazinyl}-1,2-benzisothiazole 1,1-dioxide](/img/structure/B328220.png)

![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B328223.png)

![3-{[1-(3-Fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B328227.png)
